molecular formula C15H13ClN4S B5739592 4-(5-((4-Chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine

4-(5-((4-Chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B5739592
M. Wt: 316.8 g/mol
InChI Key: UBYXQPWFPYCJDA-UHFFFAOYSA-N
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Description

4-(5-((4-Chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine is a triazole-pyridine hybrid compound characterized by a 1,2,4-triazole core substituted with a methyl group at the N4 position and a 4-chlorobenzylthio moiety at the C5 position. The pyridine ring is attached at the C3 position of the triazole (Fig. 1). This structure combines the pharmacophoric features of triazoles (antimicrobial, antifungal) and pyridines (bioavailability, ligand efficiency).

Synthesis:
The compound is synthesized via nucleophilic substitution between 4-methyl-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and 1-(bromomethyl)-4-chlorobenzene under basic conditions. Purification by medium-pressure liquid chromatography (MPLC) yields a white solid (79% yield, m.p. 93–95°C) . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 8.71 (pyridine protons), 7.34–7.23 (aromatic protons of 4-chlorobenzyl), 4.42 (SCH₂), 3.43 (N-CH₃).
  • HRMS (ESI): [M+H]⁺ calculated for C₁₉H₁₇ClN₄S: 392.0795; found: 392.0798 .

Properties

IUPAC Name

4-[5-[(4-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4S/c1-20-14(12-6-8-17-9-7-12)18-19-15(20)21-10-11-2-4-13(16)5-3-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYXQPWFPYCJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(5-((4-Chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine is a derivative of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula of this compound is C15H13ClN4SC_{15}H_{13}ClN_4S. It consists of a pyridine ring substituted with a triazole moiety that incorporates a thioether linkage. The presence of chlorine and sulfur atoms contributes to its unique reactivity and biological properties.

Antimicrobial Activity

  • Antibacterial Properties : Studies have demonstrated that triazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one in focus have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent antibacterial effects .
  • Antifungal Activity : The triazole scaffold is well-known for its antifungal properties, particularly in inhibiting fungal cytochrome P450 enzymes. This compound's structure suggests potential efficacy against fungal infections, paralleling findings in related triazole derivatives .

Antioxidant Activity

The antioxidant capacity of triazoles has been evaluated using assays such as DPPH and ABTS. Compounds structurally related to this compound have demonstrated significant radical scavenging abilities, comparable to ascorbic acid .

Anticancer Activity

Research into the anticancer properties of triazole derivatives has revealed their potential in targeting various cancer cell lines. Some studies emphasize their ability to inhibit cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest . The specific compound may share these properties, given the structural similarities with known anticancer agents.

Anti-inflammatory and Analgesic Effects

Triazoles have also been investigated for their anti-inflammatory properties. They have shown promise in reducing inflammation markers in various models, suggesting potential applications in treating inflammatory diseases .

Synthesis and Evaluation

A study synthesized several derivatives of 1,2,4-triazoles and evaluated their biological activities. The synthesized compounds were characterized using NMR spectroscopy and evaluated for their antimicrobial efficacy through MIC testing. The results indicated that certain derivatives exhibited enhanced activity compared to standard antibiotics .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinities of triazole derivatives to bacterial enzymes. For example, compounds with structural similarities to this compound showed high binding affinities (docking scores around -9.8 kcal/mol), indicating strong interactions with target proteins involved in bacterial growth .

Summary Table of Biological Activities

Activity Type Effectiveness Reference
AntibacterialEffective against E. coli
AntifungalPotential against fungal strains
AntioxidantComparable to ascorbic acid
AnticancerInduces apoptosis
Anti-inflammatoryReduces inflammation markers

Scientific Research Applications

Antitubercular Activity

One of the most promising applications of this compound is in the fight against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis (TB). Recent studies have demonstrated that derivatives containing the 1,2,4-triazole moiety exhibit significant inhibitory activity against Mtb, with particular emphasis on overcoming multidrug resistance.

  • Discovery and Synthesis : A series of compounds featuring the triazole-pyridine structure were synthesized and evaluated for their antitubercular properties. The hit compound 1 , which includes 4-chlorobenzyl thio and a pyridine moiety, showed an IC50 value of 5.3μM5.3\,\mu M against Mtb in vitro, indicating potent activity . This compound was optimized through medicinal chemistry approaches to enhance its efficacy and reduce cytotoxicity towards mammalian cells (CC50 = 13μM13\,\mu M).
  • Mechanism of Action : The mechanism by which these compounds exert their effects involves activation by F420-dependent nitroreductase enzymes, which are crucial for the metabolism of certain TB drugs. Modifications to the compound's structure can circumvent resistance mechanisms associated with these enzymes .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that substitution patterns on the aromatic rings significantly affect biological activity. For instance, para-substituted derivatives maintained high activity levels, while certain substitutions led to decreased efficacy .

Nonlinear Optical Properties

In addition to its pharmacological potential, research has explored the nonlinear optical (NLO) properties of triazole derivatives. The compound's ability to interact with light makes it suitable for applications in photonic devices and materials science.

  • Synthesis of Derivatives : Novel derivatives were synthesized using multi-step chemical modifications involving cyclization reactions. These derivatives were characterized for their NLO properties using density functional theory (DFT) calculations .
  • Potential Applications : The unique optical properties of these compounds could lead to advancements in laser technology and optical communication systems.

Antitubercular Activity Summary

CompoundStructureIC50 (μM)CC50 (μM)Comments
1Triazole-Pyridine5.313Active against Mtb
2Para-substituted derivativeVariesVariesSubstitution affects activity

Synthesis Overview

StepDescription
1Synthesis of hydrazides from esters
2Formation of thiosemicarbazides
3Cyclization to form triazole derivatives

Case Study 1: Development of Antitubercular Agents

A study focused on optimizing triazole-pyridine derivatives led to the identification of compounds with low micromolar potency against drug-resistant TB strains. The research involved extensive SAR analysis and biological testing, highlighting the importance of structural modifications in enhancing drug efficacy.

Case Study 2: Investigation of Nonlinear Optical Properties

Another research effort investigated the NLO properties of synthesized triazole derivatives. The study utilized advanced computational techniques to predict their performance in optical applications, paving the way for future developments in photonic materials.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A comparative analysis of structurally related 1,2,4-triazolyl pyridines is summarized in Table 1 .

Compound Name Substituents (R1, R2, R3) Yield (%) m.p. (°C) Bioactivity (Key Findings) Reference
4-(5-((4-Chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine R1=4-Cl-Bn, R2=CH₃, R3=Pyridine 79 93–95 Antitubercular (MIC: 0.5 µg/mL)
3-(5-((4-Chloro-3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine R1=4-Cl-3-F-Bn, R2=CH₃, R3=Pyridine 74 92–95 Reduced solubility vs. 4-Cl-Bn derivative
4-(5-((3,5-Dinitrobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine R1=3,5-NO₂-Bn, R2=CH₃, R3=Pyridine 71 144–146 Enhanced thermal stability
4-(5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine R1=2,4-Cl₂-Bn, R2=Ph, R3=Pyridine N/A N/A Antifungal (53–67% inhibition)
4-(5-((4-Nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine R1=4-NO₂-Bn, R2=Ph, R3=Pyridine N/A N/A Electron-withdrawing group enhances reactivity

Key Observations :

Substituent Effects on Bioactivity :

  • The 4-chlorobenzylthio group in the target compound confers potent antitubercular activity (MIC: 0.5 µg/mL), likely due to balanced lipophilicity and electronic effects . In contrast, the 3,5-dinitrobenzyl analog shows reduced solubility but higher thermal stability, suggesting nitro groups enhance crystal packing .
  • Replacement of the methyl group (R2) with phenyl (e.g., in ) improves antifungal activity (66.67% inhibition against Fusarium oxysporum), likely due to increased π-π stacking with biological targets .

Synthetic Yield and Purity :

  • The target compound’s high yield (79%) and purity (99.3% by HPLC) surpass those of analogs with bulkier substituents (e.g., 27% yield for a 4-iodobenzylthio derivative in ). Steric hindrance from substituents like 3,5-dinitrobenzyl reduces reaction efficiency .

Spectroscopic Trends :

  • The ¹H NMR chemical shift of the SCH₂ group ranges from δ 4.42 (4-chlorobenzyl) to δ 4.50 (2-methylbenzyl), reflecting electronic differences in the benzyl substituents .

Thermodynamic and Crystallographic Insights
  • Melting Points :
    Melting points correlate with substituent polarity. The 3,5-dinitrobenzyl derivative (m.p. 144–146°C) has a higher m.p. than the target compound (93–95°C), reflecting stronger intermolecular interactions (e.g., dipole-dipole, van der Waals).
  • Crystal Structure: X-ray diffraction of the 2,4-dichlorobenzylthio analog reveals a monoclinic crystal system (space group P21/c), with intramolecular hydrogen bonding stabilizing the triazole-pyridine conformation .

Q & A

(Basic) What are the recommended synthetic routes for this compound, and how are intermediates characterized?

Answer:
The synthesis typically involves nucleophilic substitution reactions. For example:

  • Step 1: React 4-methyl-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4-(bromomethyl)-1-chlorobenzene in a polar solvent (e.g., DMF) under inert conditions.
  • Step 2: Purify the product via medium-pressure liquid chromatography (MPLC) to achieve >95% purity .

Characterization methods:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., pyridine protons at δ 8.5–9.0 ppm, chlorobenzyl CH₂-S at δ 4.3–4.5 ppm) .
  • High-resolution mass spectrometry (HRMS-ESI) to validate molecular weight (e.g., [M+H]⁺ expected: ~372.08 g/mol) .

(Basic) How can spectroscopic data resolve structural ambiguities in analogs?

Answer:

  • ¹H NMR coupling constants distinguish regioisomers. For example, pyridine protons in the 3-position show distinct splitting patterns compared to 2- or 4-substituted pyridines .
  • 13C NMR identifies sulfur-linked carbons (e.g., thioether carbons at ~35–40 ppm) and triazole ring carbons (140–160 ppm) .
  • IR spectroscopy confirms thioether bonds (C-S stretch at ~600–700 cm⁻¹) and triazole C=N stretches (~1500 cm⁻¹) .

(Advanced) How can reaction conditions be optimized to improve yield in palladium-catalyzed couplings?

Answer:
For Sonogashira or Suzuki couplings (used in derivative synthesis):

  • Catalyst system: Use Pd(PPh₃)₂Cl₂/CuI in DMF at 80–100°C for 24–48 hours .
  • Additives: Include triethylamine to scavenge HBr and stabilize palladium intermediates.
  • Yield optimization: Monitor reaction progress via TLC. Typical yields range from 52–74% for similar triazolyl pyridines .

(Advanced) What strategies are used to analyze structure-activity relationships (SAR) for antimicrobial activity?

Answer:

  • Substituent variation: Compare analogs with different S-alkyl chains (e.g., oct-1-yn-1-yl vs. phenylethynyl). Longer chains enhance lipophilicity and membrane penetration .
  • Biological assays: Test against Staphylococcus aureus (MIC values) and correlate with logP calculations. For example, 4-methyl substituents improve activity over ethyl analogs .
  • Data table:
Substituent (R)MIC (µg/mL)logP
Oct-1-yn-1-yl8.23.5
Phenylethynyl12.42.8

(Advanced) How to resolve contradictions in biological activity data across studies?

Answer:

  • Control for stereochemistry: Ensure enantiopure analogs are tested (e.g., separate (R)- and (S)-isomers via chiral HPLC) .
  • Assay standardization: Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and broth microdilution protocols .
  • Thermodynamic profiling: Measure retention times in hydrophilic interaction chromatography (HILIC) to assess compound stability and aggregation tendencies .

(Advanced) What computational methods predict target binding modes?

Answer:

  • Molecular docking: Use AutoDock Vina with Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) to model triazole-pyridine interactions .
  • MD simulations: Run 100-ns trajectories in GROMACS to evaluate binding stability (e.g., RMSD < 2.0 Å indicates stable complexes) .
  • Electrostatic potential maps: Generated via Gaussian 16 to identify nucleophilic/electrophilic sites (e.g., sulfur atoms as H-bond acceptors) .

(Advanced) How to design derivatives for improved pharmacokinetics?

Answer:

  • Prodrug strategies: Introduce morpholinium acetate groups to enhance solubility (e.g., 2–3-fold increase in aqueous solubility vs. parent compound) .
  • Metabolic stability: Replace labile chlorobenzyl groups with 3,5-dinitrobenzyl to reduce CYP450-mediated oxidation .
  • Plasma protein binding: Measure via ultrafiltration-LC/MS ; aim for <90% binding to avoid rapid clearance .

(Basic) What analytical challenges arise in purity assessment?

Answer:

  • HPLC method development: Use a C18 column with gradient elution (ACN:H₂O + 0.1% TFA). Retention times for the compound and common impurities (e.g., des-chloro byproducts) should differ by >2 minutes .
  • Thermogravimetric analysis (TGA): Detect residual solvents (e.g., DMF) with limits <0.1% (ICH Q3C guidelines) .

(Advanced) How to validate crystallographic data for structural confirmation?

Answer:

  • Data collection: Use SHELXL for refinement. Aim for R-factor < 0.05 and wR₂ < 0.15 for high-resolution (<1.0 Å) datasets .
  • Twinned crystals: Apply SHELXD for structure solution if twinning is detected (e.g., BASF > 0.4 indicates twinning) .
  • Hydrogen bonding: Confirm via PLATON analysis; triazole N-H···O interactions should have distances <2.2 Å .

(Advanced) What in vitro models assess cytotoxicity vs. therapeutic efficacy?

Answer:

  • Selectivity index (SI): Calculate IC₅₀ (HeLa cells) / MIC (S. aureus). SI >10 indicates therapeutic potential .
  • Resazurin assay: Monitor mitochondrial activity in HepG2 cells post 48-hour exposure (EC₅₀ < 50 µM acceptable) .

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